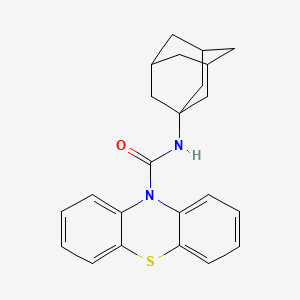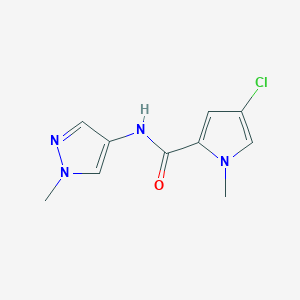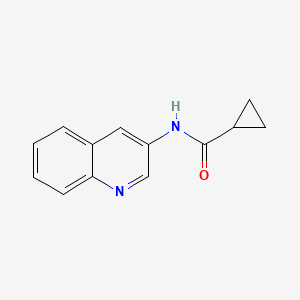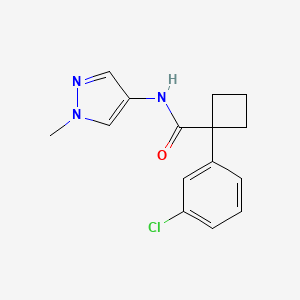
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide, also known as APAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAC is a derivative of phenothiazine, a class of compounds that has been used for various therapeutic purposes, including as antipsychotic and antiemetic agents. APAC has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The exact mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is not fully understood, but it is believed to act on several different targets in the brain. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to increase the activity of antioxidant enzymes, which help protect cells from oxidative damage. In addition, N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have anti-inflammatory properties, which may help reduce neuroinflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in lab experiments is its relatively low toxicity. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have a high therapeutic index, meaning that it has a relatively low risk of causing adverse effects at therapeutic doses. However, one of the limitations of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One area of interest is the development of new derivatives of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide and its effects on various targets in the brain.
Méthodes De Synthèse
Several methods have been reported for the synthesis of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One of the most commonly used methods involves the reaction of adamantylamine with 1-chloro-3-(phenothiazin-2-yl)propan-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide as a white solid.
Applications De Recherche Scientifique
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have neuroprotective effects, and it has been investigated for its potential to stimulate the growth of new neurons in the brain.
Propriétés
IUPAC Name |
N-(1-adamantyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-22(24-23-12-15-9-16(13-23)11-17(10-15)14-23)25-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)25/h1-8,15-17H,9-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNHIPMOCAHDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)